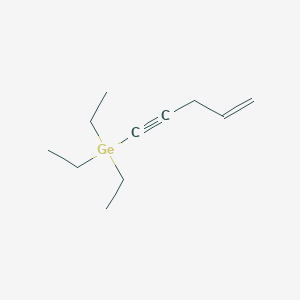

Triethyl(pent-4-en-1-yn-1-yl)germane

Description

Triethyl(pent-4-en-1-yn-1-yl)germane is an organogermanium compound characterized by a triethylgermyl group bonded to a pent-4-en-1-yn-1-yl substituent. This structure combines a conjugated alkenyl-alkynyl system with a germanium center, offering unique electronic and steric properties. Organogermanes like this are valued in synthetic chemistry for their orthogonal reactivity in cross-coupling reactions and stability under diverse conditions .

Properties

CAS No. |

62857-83-4 |

|---|---|

Molecular Formula |

C11H20Ge |

Molecular Weight |

224.91 g/mol |

IUPAC Name |

triethyl(pent-4-en-1-ynyl)germane |

InChI |

InChI=1S/C11H20Ge/c1-5-9-10-11-12(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 |

InChI Key |

YBLADKAVFJBBCU-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC)C#CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(pent-4-en-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with pent-4-en-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

Triethyl(pent-4-en-1-yn-1-yl)germane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

Substitution: The germanium atom can participate in substitution reactions, where the triethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield germanium dioxide, while reduction can produce fully saturated hydrocarbons .

Scientific Research Applications

Triethyl(pent-4-en-1-yn-1-yl)germane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.

Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role as a potential therapeutic agent.

Industry: It is used in the development of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism by which Triethyl(pent-4-en-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. The alkyne and alkene groups can participate in addition reactions, while the germanium atom can form bonds with other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -I) on aryl substituents increase electrophilicity at the germanium center, enhancing reactivity in cross-couplings . The alkenynyl group in the target compound may offer a balance of electron delocalization and steric bulk.

- Steric Considerations : Bulky substituents (e.g., 2,4,5-trimethylphenyl) hinder reactivity in sterically demanding reactions, whereas linear alkenynyl groups may improve accessibility for catalytic interactions.

Reactivity in Hydrogenation and Cross-Coupling

Hydrogenation (Table 1 from )

Triethyl(phenyl)germane (5a) undergoes hydrogenation under varied catalyst conditions:

| Catalyst Precursor | Reaction Conditions | Conversion (%) |

|---|---|---|

| Pd/C | H₂ (1 atm), 25°C, 24h | 85 |

| PtO₂ | H₂ (3 atm), 50°C, 12h | 92 |

Comparison : The alkenynyl group in this compound is expected to exhibit higher hydrogenation susceptibility due to conjugated unsaturated bonds, though specific data is unavailable.

Spectroscopic and Physical Properties

IR/NMR Trends :

- Aryl germanes (e.g., Triethyl(4-fluorophenyl)germane) show strong ν(C–F) at 1228 cm⁻¹ and Ge–C stretches near 794 cm⁻¹ .

- Ethynyl-substituted germanes exhibit characteristic C≡C stretches (~2087 cm⁻¹) and δ(Ge–C) signals in ¹H-NMR (δ 2.98–9.01) .

- The target compound’s conjugated system may display shifted absorption bands due to extended π-systems.

Thermal Stability : Triethylgermanes with aryl/alkynyl substituents are generally stable at room temperature but decompose above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.